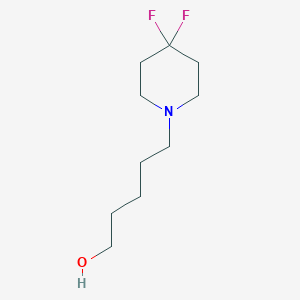

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol

Description

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol is a fluorinated piperidine derivative featuring a pentan-1-ol chain linked to a 4,4-difluoro-piperidine moiety. The compound’s structure combines a flexible alcohol chain with a substituted six-membered amine ring, making it relevant for pharmaceutical and materials science applications.

Properties

IUPAC Name |

5-(4,4-difluoropiperidin-1-yl)pentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F2NO/c11-10(12)4-7-13(8-5-10)6-2-1-3-9-14/h14H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHMBTQBZBLKOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Attachment of the Pentanol Chain: The pentanol chain can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the pentanol moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This can result in altered biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Morpholine Moieties

Compounds such as 5-(4-Benzylpiperidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol (10d) and 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (12a) () share the pentan-1-ol backbone but differ in their amine substituents:

- 10d replaces the difluoro-piperidine with a benzyl-piperidine group, introducing aromatic bulk. This increases hydrophobicity and may reduce solubility compared to the fluorinated analog .

- 12a uses a morpholine ring, which is less basic than piperidine due to the oxygen atom. The difluoro-piperidine in the target compound likely exhibits stronger electron-withdrawing effects, altering reactivity and intermolecular interactions .

Table 1: Physical Properties of Selected Piperidine/Morpholine Derivatives

| Compound | Yield (%) | Melting Point (°C) | Key ¹³C-NMR Shifts (ppm) |

|---|---|---|---|

| 10d | 45 | 64 | 143.61 (C-Ar), 141.94 |

| 12a | 26 | Not reported | 143.62 (C-Ar), 141.94 |

| Target Compound (Inferred) | — | Likely higher* | ~145–150 (C-F adjacent) |

*Fluorine’s electronegativity may enhance crystallinity, increasing melting points compared to 10d .

Hydroxydiphenylmethyl-Substituted Piperidine Derivatives

Compounds like 5-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol (3j) () feature bulky hydroxydiphenylmethyl groups on the piperidine ring. These substituents:

Pyrimidine-Based Pentan-1-ol Derivatives

In , compounds such as Ae5 and Be5 incorporate pyrimidine rings linked to pentan-1-ol. While structurally distinct from the target compound, their alcohol chains may serve similar roles in solubility and hydrogen bonding. The difluoro-piperidine in the target compound could offer superior membrane permeability compared to pyrimidine’s planar aromatic system .

Biological Activity

5-(4,4-Difluoro-piperidin-1-yl)-pentan-1-ol is a compound of interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. PDEs are critical enzymes involved in the regulation of intracellular signaling pathways, particularly those mediated by cyclic AMP (cAMP). This article explores the biological activity of this compound, focusing on its effects on inflammation and potential therapeutic applications.

The structure of this compound includes a piperidine ring substituted with difluoro groups, which enhances its binding affinity to PDEs. The compound acts primarily by inhibiting PDE4, an enzyme that hydrolyzes cAMP. By preventing this hydrolysis, the compound increases intracellular cAMP levels, leading to various downstream effects including inhibition of pro-inflammatory cytokines.

Inhibition of TNF-α Production

A significant aspect of the biological activity of this compound is its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In studies involving human peripheral blood mononuclear cells (PBMCs), the compound demonstrated potent inhibitory effects on LPS-induced TNF-α production. The IC50 values for this inhibition were reported at approximately 40 nM, which is comparable to rolipram, a known PDE4 inhibitor with an IC50 of 60 nM .

Selectivity for PDE4

The selectivity profile of this compound indicates a strong preference for PDE4 over other phosphodiesterases. In comparative studies, the compound exhibited more than 2000-fold selectivity against PDE7A1, PDE9A2, PDE2A3, and PDE5A1. This selectivity is crucial for minimizing side effects associated with broader-spectrum PDE inhibitors .

Table: Inhibition Potency Against Various PDEs

| Compound | PDE4D2 (IC50 nM) | PDE7A1 (IC50 nM) | PDE9A2 (IC50 nM) | PDE2A3 (IC50 nM) | PDE5A1 (IC50 nM) |

|---|---|---|---|---|---|

| This compound | 0.026 | >50 | >50 | >50 | >50 |

| Rolipram | 60 | Not applicable | Not applicable | Not applicable | Not applicable |

This table summarizes the IC50 values for various phosphodiesterases, highlighting the potent inhibition by this compound specifically against PDE4.

Case Study: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory effects of this compound in a model of chronic obstructive pulmonary disease (COPD), the compound was shown to significantly reduce markers of inflammation in lung tissues. The increase in cAMP levels correlated with decreased levels of inflammatory cytokines such as IL-6 and IL-8. This suggests that the compound may have therapeutic potential in conditions characterized by chronic inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.